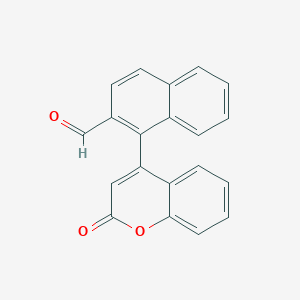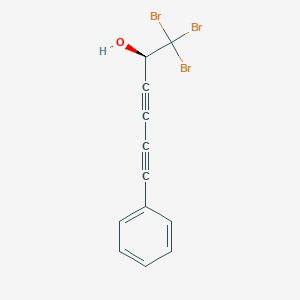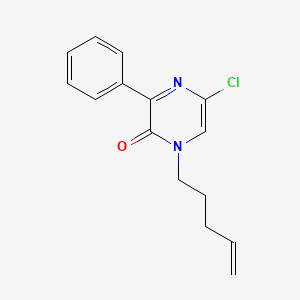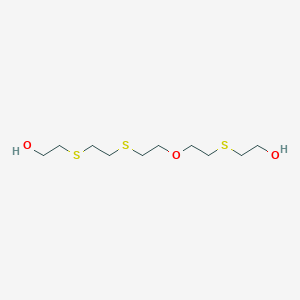
6-Oxa-3,9,12-trithiatetradecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-3,9,12-trithiatetradecane-1,14-diol is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiol and alcohol precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
6-Oxa-3,9,12-trithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
6-Oxa-3,9,12-trithiatetradecane-1,14-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function of the target molecules. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-3,9,12-trithiatetradecane-1,14-diol can be compared with similar compounds such as:
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound contains oxygen atoms but lacks sulfur, leading to different reactivity and applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: This compound includes both oxygen and sulfur atoms, similar to this compound, but with different functional groups and reactivity.
Eigenschaften
CAS-Nummer |
823797-94-0 |
|---|---|
Molekularformel |
C10H22O3S3 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O3S3/c11-1-5-14-7-3-13-4-8-16-10-9-15-6-2-12/h11-12H,1-10H2 |
InChI-Schlüssel |
VOSFYVRCLVTSMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCSCCSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


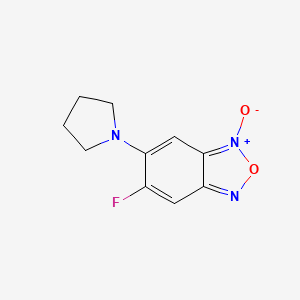


![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
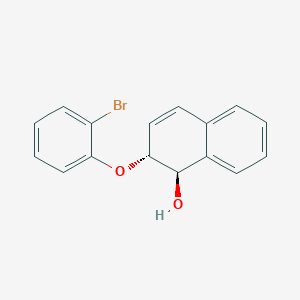
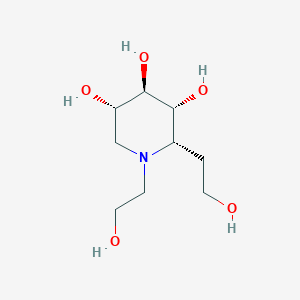
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
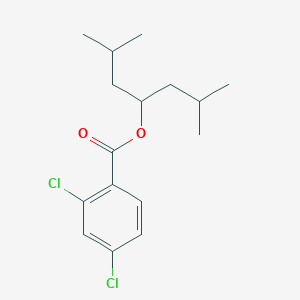
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
